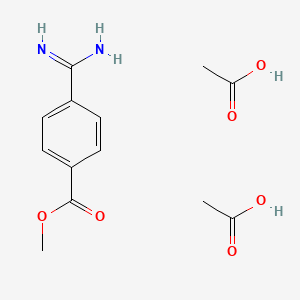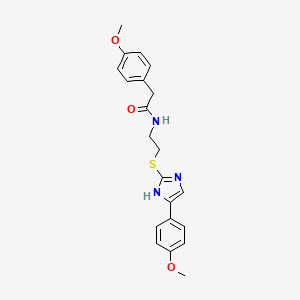![molecular formula C18H18BrClN2O2 B2581712 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol CAS No. 890603-01-7](/img/structure/B2581712.png)
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol is a useful research compound. Its molecular formula is C18H18BrClN2O2 and its molecular weight is 409.71. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
Research has demonstrated the effectiveness of pyrazole derivatives as antifungal agents against various pathogens. The study by Kaddouri et al. (2022) focused on compounds with a pyrazole moiety, including a specific mention of structures similar to the chemical , for their antifungal activities against Fusarium oxysporum, the causative agent of Bayoud disease in date palms. This review highlights the significance of structure–activity relationships for developing antifungal pharmacophores, indicating the potential of such compounds in agricultural and pharmaceutical applications (Kaddouri et al., 2022).
Role in Medicinal Chemistry
Pyrazole derivatives, as discussed by Dar and Shamsuzzaman (2015), are crucial pharmacophores in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. This review elaborates on the synthetic methodologies for pyrazole heterocycles and their applications, underlining the compound's relevance in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Environmental Impact and Toxicology
The study by Mennear and Lee (1994) on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) indirectly touches upon the environmental and health implications of brominated and chlorinated compounds, such as the one . Although not directly about the specific compound, this research provides insight into the potential toxicological effects of related structures, indicating the importance of understanding the environmental fate and impact of such chemicals (Mennear & Lee, 1994).
Energetic Materials Development
The exploration of pyrazole-based compounds in the field of energetic materials is highlighted by Yongjin and Shuhong (2019). Their review of azine energetic compounds, including pyrazole derivatives, discusses the synthesis, properties, and applications of these compounds in propellants and explosives. This research underscores the potential of such compounds to enhance the performance and reduce the sensitivity of energetic materials, showcasing the versatility of pyrazole derivatives beyond their biological activities (Yongjin & Shuhong, 2019).
properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(1-chloronaphthalen-2-yl)oxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c1-11-17(19)12(2)22(21-11)9-14(23)10-24-16-8-7-13-5-3-4-6-15(13)18(16)20/h3-8,14,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAPULACBUISEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3,5-dimethylpyrazolyl)-3-(1-chloro(2-naphthyloxy))propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)


![2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2581634.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2581636.png)
![3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581640.png)
![methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2581641.png)
![9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2581642.png)
![2-(2-methylbenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2581644.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2581646.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2581647.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581648.png)
